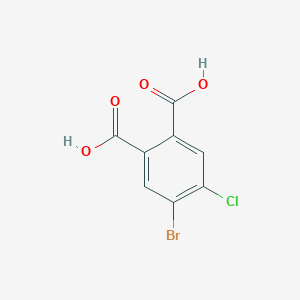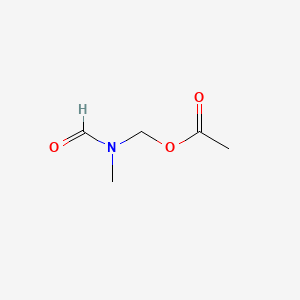
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) is a compound with the molecular formula C8H15Cl2CoN4O4 and a molecular weight of 361.07 . It appears as a dark green to black powder or crystal .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8N2O2.C4H7N2O2.2ClH.Co/c21-3(5-7)4(2)6-8;;;/h3-4H,1-2H3;4-5H,1H2,2H3;21H;/q;-1;;;+3/p-2 . This indicates the presence of two dimethylglyoxime ligands, two chloride ions, and a cobalt(III) ion in the compound.Physical And Chemical Properties Analysis
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .科学研究应用
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% is used in a variety of scientific research applications. It has been used in biochemistry, as a reagent in enzyme assays, and in the analysis of proteins. It has also been used in physiology to study the effects of cobalt on the human body. Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% has also been used in studies of the effects of cobalt on the environment.
作用机制
The mechanism of action of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% is not fully understood. It is believed that the cobalt in the compound is responsible for its activity, as cobalt is known to be involved in several biochemical processes. It is also believed that the dimethylglyoximato group of the compound may be involved in the binding of the cobalt to proteins and other molecules, which could explain its activity in biochemistry and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% are not fully understood. However, it has been shown to have some effects on the human body, such as an increase in the production of red blood cells and the inhibition of platelet aggregation. It has also been shown to have some effects on the environment, such as the reduction of certain pollutants.
实验室实验的优点和局限性
The use of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% in laboratory experiments has several advantages. It is a relatively stable compound, and it is soluble in water. It is also non-toxic, making it safe to use in experiments. However, there are some limitations to its use. It is not as effective as other compounds in some applications, and its effects on the environment are not fully understood.
未来方向
There are many potential future directions for the use of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% in scientific research. Further research could be conducted to better understand its biochemical and physiological effects, as well as its effects on the environment. It could also be used in more applications, such as in the synthesis of new compounds and in the analysis of proteins. Additionally, further research could be conducted to improve the synthesis method, as well as to develop more efficient methods for its use in laboratory experiments.
合成方法
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% is synthesized by combining dimethylglyoxime (DMG) with dimethylglyoximato cobalt(III) (DMGCo3). The two compounds are reacted in a two-step process in an aqueous solution. First, the DMG is reacted with a base, such as sodium hydroxide, to form dimethylglyoximato cobalt(III) (DMGCo3). The DMGCo3 is then reacted with a second base, such as potassium hydroxide, to form Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98%.
安全和危害
This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and is suspected of causing cancer (H351) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), and wearing protective gloves/clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
cobalt(3+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8N2O2.2ClH.Co/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+3/p-3/b2*5-3+,6-4+;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCOIVWMUZHKU-KMGPWXGDSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=N[O-])C.[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/[O-])/C.[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2CoN4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23638-66-6 |
Source


|
| Record name | Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)
![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)






